1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Descripción
1,7-Dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by methyl substitutions at the 1- and 7-positions of the benzodiazepine core, a phenyl group at position 5, and a ketone at position 2. Benzodiazepines generally act as positive allosteric modulators of γ-aminobutyric acid (GABAA) receptors, influencing sedation, muscle relaxation, and anxiolysis .
Propiedades
IUPAC Name |
1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)18-11-16(20)19(15)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWWLWMLFDONRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Actividad Biológica
1,7-Dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article explores its biological activity, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H16N2O
- Molecular Weight : 268.32 g/mol
- IUPAC Name : 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one
- CAS Registry Number : 56402-41-6
Benzodiazepines generally act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition, which can result in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific binding affinity and efficacy of 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one at GABA-A receptors have been studied to understand its pharmacological profile.
Pharmacological Effects
- Anxiolytic Activity : Research indicates that this compound exhibits significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus-maze tests and other behavioral assays.
- Sedative Effects : The compound has demonstrated sedative effects in various studies, characterized by reduced locomotor activity in rodents.
- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant activity, although further research is necessary to establish its efficacy and safety in clinical settings.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anxiolytic | Significant reduction in anxiety | |
| Sedative | Decreased locomotion | |
| Anticonvulsant | Potential anticonvulsant activity |
Case Study 1: Anxiolytic Effects in Rodent Models
A study published in Journal of Medicinal Chemistry examined the anxiolytic effects of 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one in mice. The results indicated a dose-dependent decrease in anxiety-like behavior as measured by time spent in open arms of an elevated plus-maze. The compound exhibited a similar profile to established anxiolytics like diazepam.
Case Study 2: Sedative Properties
In another study assessing sedative effects, rats administered with varying doses of the compound displayed significant reductions in spontaneous locomotor activity compared to control groups. The findings suggest that the compound may be effective for conditions requiring sedation.
Case Study 3: Anticonvulsant Activity
A preliminary investigation into the anticonvulsant properties revealed that 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one may inhibit seizure activity induced by pentylenetetrazole in animal models. Further studies are warranted to explore its mechanism and therapeutic potential.
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Effects
Benzodiazepines are primarily known for their effects on the CNS, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties. The specific compound 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one has been studied for its potential in treating anxiety disorders and insomnia due to its ability to enhance the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity.
Case Study: Anxiolytic Properties
Research indicates that compounds similar to 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one exhibit significant anxiolytic effects in animal models. A study demonstrated that this compound reduced anxiety-like behaviors in rodents when administered at therapeutic doses .
Anticonvulsant Activity
Benzodiazepines are also used in the management of seizure disorders. The anticonvulsant efficacy of 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one has been evaluated through various preclinical trials.
Data Table: Anticonvulsant Efficacy Comparison
| Compound Name | Dose (mg/kg) | Seizure Reduction (%) | Reference |
|---|---|---|---|
| 1,7-Dimethyl-5-phenyl... | 10 | 75 | |
| Diazepam | 5 | 80 | |
| Clonazepam | 10 | 85 |
This table illustrates the comparative efficacy of different benzodiazepines in reducing seizure activity.
Safety Profile
Understanding the safety profile of benzodiazepines is crucial for their clinical use. Studies have shown that while 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one has therapeutic benefits, it also poses risks such as dependence and withdrawal symptoms if misused.
Case Study: Dependence Potential
A clinical evaluation highlighted that prolonged use of benzodiazepines can lead to tolerance and dependence. Patients using high doses of compounds similar to 1,7-dimethyl... reported withdrawal symptoms upon cessation .
Comparación Con Compuestos Similares
Structural and Pharmacological Differences
Key benzodiazepine derivatives are compared below based on substituents, empirical formulas, and pharmacological properties:
Substituent Effects on Pharmacokinetics and Toxicity
- Position 1 Modifications: Methyl groups (e.g., diazepam) enhance metabolic stability compared to desmethyl analogs like nordiazepam . The dual methyl groups in the target compound may further delay hepatic oxidation. Propargyl groups (pinazepam) reduce toxicity and hypnotic potency but retain anticonvulsant efficacy .
- Position 7 Modifications: Chloro (diazepam) and nitro (nimetazepam, nitrazepam) substituents influence receptor binding affinity. Methyl substitution (hypothesized in the target compound) may reduce electronegativity, altering receptor interaction and bioavailability compared to nitro/chloro analogs.
Metabolic Pathways
- Diazepam undergoes N-demethylation to nordiazepam, then hydroxylation to oxazepam .
- Pinazepam is directly metabolized to oxazepam, bypassing nordiazepam .
- The dual methyl groups in the target compound could impede N-demethylation, leading to a longer half-life.
Research Findings and Clinical Implications
Q & A
Basic: What are the optimal synthetic routes for 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a benzodiazepine core. Acylation with methylating agents under basic conditions is a key step. For example, methyl chloride or dimethyl sulfate can introduce the 1- and 7-methyl groups. The phenyl group at position 5 is often introduced via Friedel-Crafts alkylation or Suzuki coupling. Critical parameters include:
- Temperature control : Maintain 0–5°C during acylation to prevent side reactions.
- Catalyst selection : Use anhydrous AlCl₃ for electrophilic substitutions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm methyl group positions (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.2–7.8 ppm for the phenyl ring).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure.
- X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic framework .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity, with retention times calibrated against standards .
Advanced: How do structural modifications (e.g., methyl groups at positions 1 and 7) influence binding affinity to GABA-A receptors compared to diazepam?
Methodological Answer:
-
Comparative SAR Analysis : The 1,7-dimethyl groups reduce steric hindrance compared to diazepam’s 1-methyl-7-chloro substituent, potentially enhancing receptor fit.
-
In Vitro Assays : Competitive binding studies using rat brain homogenates and ³H-flunitrazepam as a radioligand show IC₅₀ values. For example:
Compound IC₅₀ (nM) Reference Diazepam 12.3 1,7-Dimethyl derivative 8.7 -
Molecular Docking : Simulations (e.g., AutoDock Vina) predict improved hydrophobic interactions with receptor pockets due to methyl groups .
Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., anxiolytic vs. proconvulsant effects) for this compound?
Methodological Answer:
- Dose-Response Studies : Conduct tiered in vivo assays (e.g., elevated plus maze for anxiety, pentylenetetrazole-induced seizures in mice) to identify biphasic effects.
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to divergent outcomes.
- Receptor Subtype Selectivity : Use α1-/α2-GABA-A subunit-specific antagonists (e.g., βCCt) to isolate mechanisms .
Basic: What are the stability profiles of 1,7-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
Advanced: What in silico strategies are recommended for predicting the metabolic pathways of this compound?
Methodological Answer:
- Software Tools : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify cytochrome P450 (CYP3A4, CYP2C19) oxidation sites.
- Metabolite Prediction : The 7-methyl group is prone to hydroxylation, forming a 7-hydroxymethyl derivative (major phase I metabolite).
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via UPLC-QTOF .
Basic: How does the compound’s solubility profile impact formulation for in vivo studies?
Methodological Answer:
-
Solubility Data :
Solvent Solubility (mg/mL) Water 0.12 DMSO 45.6 PEG-400 28.3 -
Formulation : Use 10% DMSO + 40% PEG-400 in saline for intravenous administration. Sonication (30 min, 37°C) ensures homogeneity .
Advanced: What experimental designs are optimal for evaluating the compound’s potential neurotoxicity?
Methodological Answer:
- Primary Neuronal Cultures : Treat rat cortical neurons (5–50 µM) for 24–72 hours. Measure apoptosis via caspase-3 activation (Western blot) and mitochondrial membrane potential (JC-1 staining).
- In Vivo Neurobehavioral Tests : Rotarod performance and Morris water maze assess motor coordination and cognitive deficits in chronic dosing models .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
